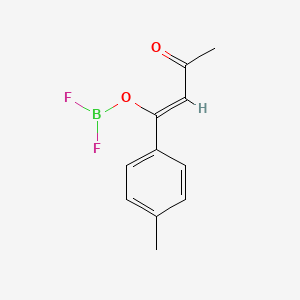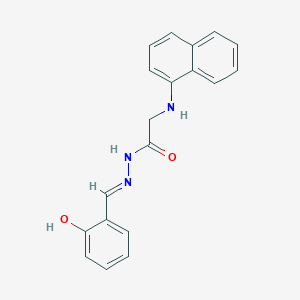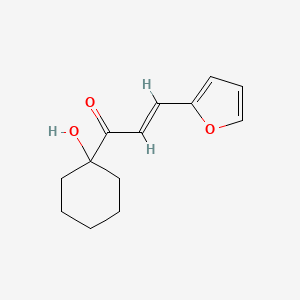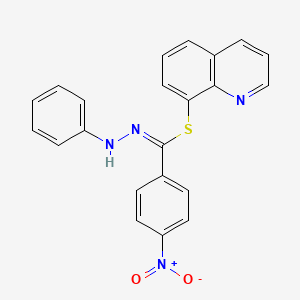
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is an organic compound with a unique structure that includes a butenone backbone, a difluoroboryloxy group, and a 4-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with but-3-en-2-one and 4-methylphenylboronic acid.
Formation of the Boronate Ester: The 4-methylphenylboronic acid reacts with a difluoroborylating agent under controlled conditions to form the difluoroboryloxy group.
Coupling Reaction: The boronate ester is then coupled with but-3-en-2-one using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The difluoroboryloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields butanol derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may enable it to interact with biological targets in unique ways, leading to novel therapeutic agents.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoroboryloxy group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
But-3-en-2-one, 4-(4-methylphenyl)-: Lacks the difluoroboryloxy group, which may result in different reactivity and applications.
But-3-en-2-one, 4-difluoroboryloxy-4-phenyl-: Similar structure but without the methyl group on the phenyl ring, potentially affecting its chemical properties and applications.
Uniqueness
The presence of both the difluoroboryloxy group and the 4-methylphenyl substituent in But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- makes it unique. These functional groups confer specific reactivity and potential for diverse applications in various fields.
特性
分子式 |
C11H11BF2O2 |
|---|---|
分子量 |
224.01 g/mol |
IUPAC名 |
(Z)-4-difluoroboranyloxy-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BF2O2/c1-8-3-5-10(6-4-8)11(7-9(2)15)16-12(13)14/h3-7H,1-2H3/b11-7- |
InChIキー |
MAZFSYKQNAXVLW-XFFZJAGNSA-N |
異性体SMILES |
B(O/C(=C\C(=O)C)/C1=CC=C(C=C1)C)(F)F |
正規SMILES |
B(OC(=CC(=O)C)C1=CC=C(C=C1)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11107586.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107591.png)
![Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate](/img/structure/B11107601.png)
![2-{[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11107611.png)
![6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11107616.png)


![4-{2-[(2Z)-4-(4-cyclohexylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11107627.png)

![Butan-2-yl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11107640.png)
![N-(2-methoxyphenyl)-6-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11107647.png)
![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11107657.png)

![ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11107666.png)
